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Compound of Interest

Compound Name:
2-Fluoro-6-methoxy-3-

methylphenol

Cat. No.: B7963450

Get Quote

CAS: 73943-41-6 | Formula: C₇H₇FO₂ | MW: 142.13 g/mol [1][2][3]

Executive Summary
2-Fluoro-6-methoxyphenol is a 1,2,3-trisubstituted benzene derivative serving as a critical

intermediate in the synthesis of fluorinated pharmaceuticals and vanilloid receptor ligands.[1][2]

[3] Its infrared (IR) spectrum is defined by a unique competition between the fluorine atom and

the methoxy group for intramolecular hydrogen bonding with the phenolic hydroxyl group.[3]

This guide provides a comprehensive analysis of the vibrational modes of 2-Fluoro-6-

methoxyphenol, establishing a self-validating protocol for its identification and purity

assessment.

Molecular Architecture & Vibrational Theory
To accurately interpret the IR spectrum, one must understand the conformer dynamics

governed by the ortho-substituents.[1][3]
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The molecule possesses two potential sites for intramolecular hydrogen bonding (IMHB):

OH···O (Methoxy): The oxygen of the methoxy group is a strong hydrogen bond acceptor

(Lewis base).[3]

OH···F (Fluorine): The fluorine atom is a weak hydrogen bond acceptor due to its high

electronegativity and low polarizability.[1][3]

Thermodynamic Preference: Research on similar systems (e.g., o-fluorophenol vs. guaiacol)

indicates that the OH[3]···O (Methoxy) interaction is energetically favored by approximately 1–2

kcal/mol over the OH[3]···F interaction. Consequently, the IR spectrum is dominated by the syn-

methoxy conformer, resulting in a distinct redshift of the hydroxyl stretching frequency

compared to free phenol.[3]

Structural Visualization
The following diagram illustrates the dominant vibrational modes and the primary

intramolecular interaction.[1][3]
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Figure 1: Structural contributions to the vibrational spectrum. The dashed red line indicates the

dominant intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen.

[1][3]
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Experimental Protocol
For reproducible data, the following acquisition parameters are recommended.

Sample Preparation[1][3][4][5]
State: The compound is typically a liquid or low-melting solid (mp ~26–28°C).[1][2][3]

Method A (Preferred): ATR (Attenuated Total Reflectance).[2]

Apply neat liquid/melt to a Diamond or ZnSe crystal.[1]

Advantage:[1][2][3] No solvent interference; preserves the native H-bonding network.[1][2]

[3]

Method B: Solution Cell (CCl₄ or CHCl₃).[1]

Use for distinguishing inter- vs. intramolecular H-bonding.[1][2][3]

Note: In dilute non-polar solution, the OH band will sharpen and shift slightly to higher

frequency (~3550 cm⁻¹).

Instrument Parameters
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

Scans: Minimum 16 scans (ATR) to ensure high signal-to-noise ratio in the fingerprint region.

Detector: DTGS (Standard) or MCT (High Sensitivity).[1]

Spectral Analysis & Assignment
The spectrum is divided into three critical diagnostic regions. Assignments are based on

characteristic group frequencies of o-fluorophenols and guaiacols.[1][2][3]

Region I: High Frequency (4000–2800 cm⁻¹)
This region confirms the presence of the phenol and methoxy groups.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-methoxybenzonitrile
https://www.chemicalbook.com/SpectrumEN_363-52-0_1HNMR.htm
https://ijsrm.humanjournals.com/wp-content/uploads/2018/02/22.Maximiliano-A.-Iramain-Maria-J.-M%C3%A1rquez-Ana-E.-Ledesma-Silvia-Antonia-Brand%C3%A1n.pdf
https://www.chemicalbook.com/SpectrumEN_363-52-0_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-methoxybenzonitrile
https://www.chemicalbook.com/SpectrumEN_363-52-0_1HNMR.htm
https://ijsrm.humanjournals.com/wp-content/uploads/2018/02/22.Maximiliano-A.-Iramain-Maria-J.-M%C3%A1rquez-Ana-E.-Ledesma-Silvia-Antonia-Brand%C3%A1n.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-methoxybenzonitrile
https://www.chemicalbook.com/SpectrumEN_363-52-0_1HNMR.htm
https://ijsrm.humanjournals.com/wp-content/uploads/2018/02/22.Maximiliano-A.-Iramain-Maria-J.-M%C3%A1rquez-Ana-E.-Ledesma-Silvia-Antonia-Brand%C3%A1n.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-methoxybenzonitrile
https://www.chemicalbook.com/SpectrumEN_363-52-0_1HNMR.htm
https://ijsrm.humanjournals.com/wp-content/uploads/2018/02/22.Maximiliano-A.-Iramain-Maria-J.-M%C3%A1rquez-Ana-E.-Ledesma-Silvia-Antonia-Brand%C3%A1n.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-methoxybenzonitrile
https://www.chemicalbook.com/SpectrumEN_363-52-0_1HNMR.htm
https://ijsrm.humanjournals.com/wp-content/uploads/2018/02/22.Maximiliano-A.-Iramain-Maria-J.-M%C3%A1rquez-Ana-E.-Ledesma-Silvia-Antonia-Brand%C3%A1n.pdf
https://ijsrm.humanjournals.com/wp-content/uploads/2018/02/22.Maximiliano-A.-Iramain-Maria-J.-M%C3%A1rquez-Ana-E.-Ledesma-Silvia-Antonia-Brand%C3%A1n.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7963450?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm⁻¹) Intensity Assignment Mechanistic Insight

3550–3450 Medium, Broad ν(O-H) Stretch

Redshifted due to

intramolecular H-

bonding to OMe.[1][2]

[3] (Free phenol is

>3600 cm⁻¹).[1][4]

3100–3000 Weak ν(C-H) Aromatic

Stretching of the three

remaining ring

protons.

2970–2840 Medium ν(C-H) Aliphatic

Asymmetric and

symmetric stretching

of the methyl group (-

OCH₃).[1]

Region II: The Fingerprint (1800–1000 cm⁻¹)
This region is complex due to coupling between C-F, C-O, and ring vibrations.
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Frequency (cm⁻¹) Intensity Assignment Mechanistic Insight

1620, 1590 Medium ν(C=C) Ring

Quadrant stretching

modes characteristic

of benzene

derivatives.

1500, 1470 Strong ν(C=C) Ring

Semicircle stretching

modes; intensity

enhanced by polar

substituents (F, OMe).

[2]

1280–1250 Very Strong ν(C-O) Ar-O

Aryl-Oxygen stretch

(overlapping

contributions from

Phenol C-O and

Anisole C-O).[1][2][3]

1230–1150 Strong ν(C-F)

Aromatic C-F stretch.

[1] Often appears as a

broad, multi-

shouldered band

mixing with C-O

modes.

1030–1010 Strong ν(C-O) O-CH₃

Symmetric stretching

of the alkyl ether

bond.[1][2][3]

Region III: Low Frequency (1000–600 cm⁻¹)
Critical for Regioisomer Confirmation. The substitution pattern (1,2,3-trisubstituted) is validated

here.
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Frequency (cm⁻¹) Intensity Assignment Mechanistic Insight

780–760 Strong γ(C-H) OOP

Out-of-plane bending

of the three adjacent

ring hydrogens.

745–710 Strong γ(C-H) OOP

Characteristic

"wagging" mode for

1,2,3-substitution

(vicinal).[1][2][3]

Comparative Diagnostics
To ensure the identity of 2-Fluoro-6-methoxyphenol (Target), it must be distinguished from

common isomers.[1][2][3]

Diagnostic Workflow
The following logic gate confirms the specific isomer identity.[1][3]
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Unknown Spectrum
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Are C-F and OMe present?

Yes

Check 800-700 cm⁻¹
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Figure 2: Spectral logic gate for distinguishing regioisomers based on Out-of-Plane (OOP)

bending modes.

Key Differentiators:
Target (2-F, 6-OMe): Two strong bands below 800 cm⁻¹ (three adjacent hydrogens).[1][2][3]

[5][6]

Isomer (4-F, 2-OMe): Shows an isolated hydrogen band (~880 cm⁻¹) and two adjacent

hydrogens (~820 cm⁻¹).[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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